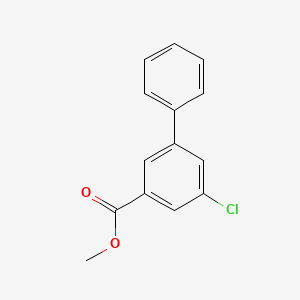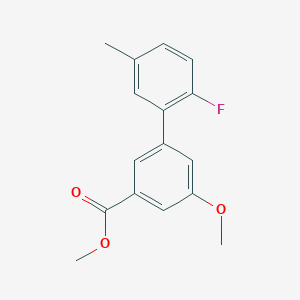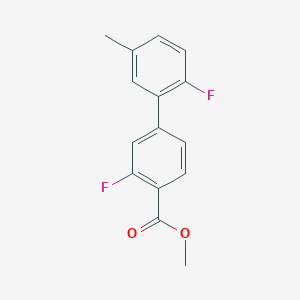![molecular formula C16H16O2 B7963961 Methyl 2-[4-(3-methylphenyl)phenyl]acetate](/img/structure/B7963961.png)
Methyl 2-[4-(3-methylphenyl)phenyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(3-methylphenyl)phenyl]acetate: is an organic compound belonging to the class of aromatic esters. It consists of a phenyl ring substituted with a methyl group at the 3-position, which is further connected to another phenyl ring through an acetate ester linkage
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of 3-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting ketone is then reduced to the corresponding alcohol and esterified with methanol to yield this compound.
Cross-Coupling Reactions: Another method involves cross-coupling reactions such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 3-methylbenzene is coupled with a halogenated phenyl acetate in the presence of a palladium catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and advanced catalyst systems are often employed to enhance the reaction rates and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Lewis acids like AlCl₃ or FeCl₃ for electrophilic substitution.
Major Products Formed:
Oxidation: 2-[4-(3-methylphenyl)phenyl]acetic acid.
Reduction: 2-[4-(3-methylphenyl)phenyl]ethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-[4-(3-methylphenyl)phenyl]acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of fragrances, flavors, and polymers due to its aromatic properties.
Mecanismo De Acción
The mechanism by which Methyl 2-[4-(3-methylphenyl)phenyl]acetate exerts its effects depends on its specific application. For example, in drug development, it may act as a ligand binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological context and the specific target.
Comparación Con Compuestos Similares
Methyl 2-(4-phenylphenyl)acetate: Similar structure but lacks the methyl group on the phenyl ring.
Methyl 2-(3-methylphenyl)acetate: Different positioning of the methyl group on the phenyl ring.
Methyl 2-(2-methylphenyl)acetate: Different positioning of the methyl group on the phenyl ring.
Uniqueness: Methyl 2-[4-(3-methylphenyl)phenyl]acetate is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
methyl 2-[4-(3-methylphenyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-4-3-5-15(10-12)14-8-6-13(7-9-14)11-16(17)18-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENHJCMEQMOGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[2-(methylsulfanyl)phenyl]benzoate](/img/structure/B7963879.png)







![Methyl 3-[2-(dimethylsulfamoyl)phenyl]-4-fluorobenzoate](/img/structure/B7963952.png)
![Methyl 2-[4-(3,5-dichlorophenyl)phenyl]acetate](/img/structure/B7963959.png)
![Methyl 2-{4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl}acetate](/img/structure/B7963966.png)

![Methyl (2E)-3-[2-bromo-6-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B7963980.png)
![Methyl 2-(3-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate](/img/structure/B7963985.png)
